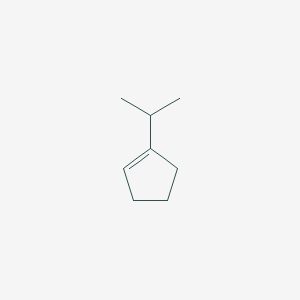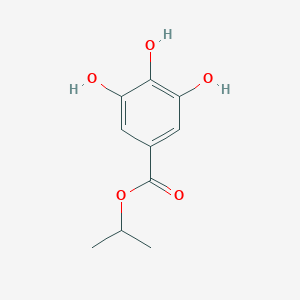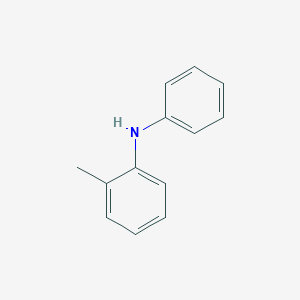
2-methyl-N-phenylaniline
Vue d'ensemble
Description
2-methyl-N-phenylaniline is an organic compound that can be categorized within the aniline family, where aniline is a primary amine consisting of a phenyl group attached to an amino group. The addition of a methyl group (–CH₃) introduces variations in its chemical and physical properties.
Synthesis Analysis
The synthesis of compounds related to 2-methyl-N-phenylaniline involves several organic chemistry techniques. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate has been reported for the highly diastereoselective synthesis of 1,2-diamines, showcasing the type of catalytic processes that might be involved in synthesizing related compounds (Wang et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For instance, the molecular structures of certain aniline derivatives have been reported, highlighting the significance of intermolecular interactions and the stabilization of molecular structures through hydrogen bonding (Ajibade & Andrew, 2021).
Applications De Recherche Scientifique
Synthesis Methods and Applications :
- Xu Xiao-liang (2012) summarized synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (DPA), providing a basis for further research in DPA synthesis and industrialization (Xu, 2012).
Computational Studies and Peptide Analysis :
- P. Walther (1987) conducted a study on the computation of stable conformations of formamide and its derivatives, including 2-methyl-N-phenylaniline-related structures (Walther, 1987).
Catalytic Activity and Intermediate Formation :
- Tseng et al. (2014) and (2011) investigated the reactivity of copper(I)-catalyzed N-arylation intermediates involving 2-methyl-N-phenylaniline derivatives (Tseng et al., 2014), (Tseng et al., 2011).
Metabolic Activation Studies :
- Chou, Lang, and Kadlubar (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines, including structures related to 2-methyl-N-phenylaniline (Chou, Lang, & Kadlubar, 1995).
Chemical Modifications and Reactions :
- Karami et al. (2014) applied a dimeric palladacycle of 2-phenylaniline in Suzuki and Heck cross-coupling reactions (Karami et al., 2014).
N-Methylation of Amides and Indoles :
- Templ et al. (2022) reported on the use of quaternary ammonium salts for N-methylation of amides and related compounds, relevant to 2-methyl-N-phenylaniline derivatives (Templ et al., 2022).
Pharmacological Activity Research :
- Isaev et al. (2014) explored the synthesis and pharmacological activity of methyl esters of 6-nitro-N-phenylanthranilic acids, related to 2-methyl-N-phenylaniline (Isaev et al., 2014).
Electrochromic Properties :
- Hacioglu et al. (2014) studied electrochromic properties of triphenylamine containing copolymers, which includes the 2-methyl-N-phenylaniline structure (Hacioglu et al., 2014).
Safety And Hazards
2-Methyl-N-phenylaniline is classified as a warning hazard . It may cause skin irritation, serious eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMODJXOTWYBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450829 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenylaniline | |
CAS RN |
1205-39-6 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?
A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []
Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?
A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


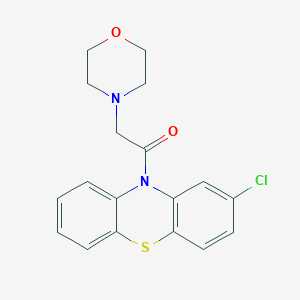

![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
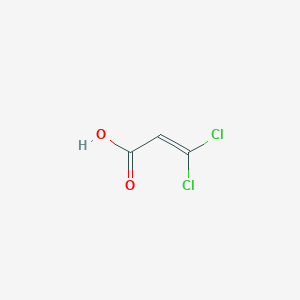
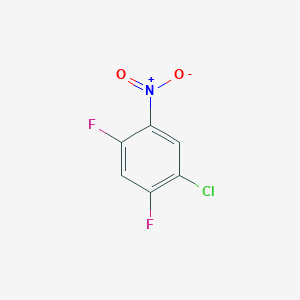
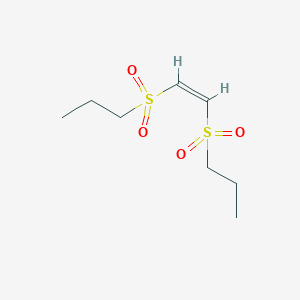
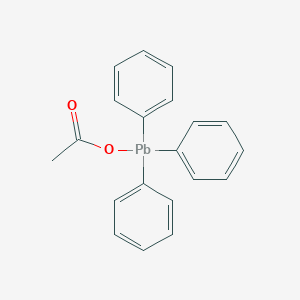
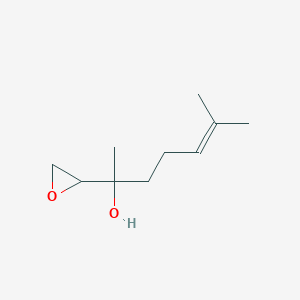
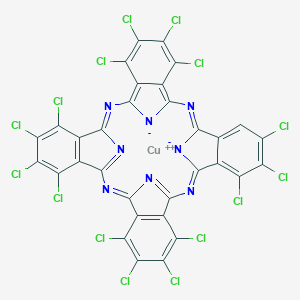
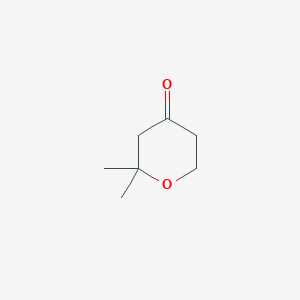
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
